N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide

Anticancer Melanoma Cytotoxicity

N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide (CAS 2034202-27-0) is a synthetic small-molecule quinoline-8-sulfonamide derivative incorporating a 3-hydroxyoxolan-3-ylmethyl substituent at the sulfonamide nitrogen. This compound belongs to the broader 8-quinolinesulfonamide class, whose members have been extensively investigated as modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2) , as inhibitors of nucleotide pyrophosphatase/phosphodiesterase enzymes (NPP1/NPP3) , and as monoamine oxidase (MAO-A/MAO-B) and cholinesterase inhibitors for neurotherapeutic applications.

Molecular Formula C14H16N2O4S
Molecular Weight 308.35
CAS No. 2034202-27-0
Cat. No. B2516769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide
CAS2034202-27-0
Molecular FormulaC14H16N2O4S
Molecular Weight308.35
Structural Identifiers
SMILESC1COCC1(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O
InChIInChI=1S/C14H16N2O4S/c17-14(6-8-20-10-14)9-16-21(18,19)12-5-1-3-11-4-2-7-15-13(11)12/h1-5,7,16-17H,6,8-10H2
InChIKeyARRROTVDTOEKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide (CAS 2034202-27-0): Chemical Identity and Class Context


N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide (CAS 2034202-27-0) is a synthetic small-molecule quinoline-8-sulfonamide derivative incorporating a 3-hydroxyoxolan-3-ylmethyl substituent at the sulfonamide nitrogen. This compound belongs to the broader 8-quinolinesulfonamide class, whose members have been extensively investigated as modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2) [1], as inhibitors of nucleotide pyrophosphatase/phosphodiesterase enzymes (NPP1/NPP3) [2], and as monoamine oxidase (MAO-A/MAO-B) and cholinesterase inhibitors for neurotherapeutic applications [3]. The molecular formula is C14H16N2O4S with a molecular weight of approximately 308.35 g/mol. The compound is synthesized via reaction of quinoline-8-sulfonyl chloride with a 3-hydroxyoxolan-3-ylmethanamine derivative . Its distinguishing structural feature—a cyclic ether alcohol (tetrahydrofuran-3-ol) attached through a methylene linker—differentiates it from simpler N-alkyl, N-aryl, or N-benzyl quinoline-8-sulfonamide analogs and may confer distinct hydrogen-bonding capacity and conformational properties relevant to target engagement.

Why In-Class Quinoline-8-Sulfonamides Cannot Be Interchanged with N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide


Quinoline-8-sulfonamide derivatives exhibit profound structure–activity relationship (SAR) divergence driven by the identity of the N-substituent. Published data demonstrate that even modest alterations to the sulfonamide nitrogen substituent can shift a compound's biological profile from a sub-micromolar PKM2 modulator to a nanomolar NPP1/NPP3 dual inhibitor or a MAO-B–selective agent [1]. For example, N-(cyclohexylmethyl)quinoline-8-sulfonamide (3n) inhibits h-NPP1 with an IC50 of 0.731 μM, while N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (3h) acts as a dual h-NPP1/h-NPP3 inhibitor with IC50 values of 1.23 μM and 0.871 μM respectively [2]. The target compound's 3-hydroxyoxolan-3-ylmethyl substituent introduces a hydrogen-bond donor (tertiary alcohol) and a conformationally constrained cyclic ether absent from comparator compounds, which is predicted to influence both target selectivity and physicochemical properties including solubility and logP . Generic substitution without experimental confirmation of target engagement, selectivity profile, and cellular potency for the specific N-substituent risks selecting a compound with qualitatively different biological behavior.

Quantitative Differentiation Evidence for N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide vs. Comparator Quinoline-8-Sulfonamides


Cytotoxicity in C32 Amelanotic Melanoma Cells: Target Compound vs. Reference Chemotherapeutic Cisplatin

In a 72-hour cytotoxicity assay using C32 amelanotic melanoma cells, N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide demonstrated an IC50 of approximately 15 µM, compared to cisplatin which typically exhibits IC50 values in the range of 5–20 µM in this cell line under comparable conditions . This indicates that the target compound achieves potency within the clinically relevant range of a standard chemotherapeutic, while differing structurally from the quinoline-8-sulfonamide derivative 9a (IC50 = 0.520 µM against C32) [1].

Anticancer Melanoma Cytotoxicity

In Silico Physicochemical Differentiation: Hydrogen-Bond Donor Count and Topological Polar Surface Area vs. N-Alkyl Quinoline-8-Sulfonamides

Computational comparison of key drug-likeness parameters reveals that N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide possesses 2 hydrogen-bond donors (sulfonamide NH + tertiary alcohol OH) and an estimated topological polar surface area (tPSA) of approximately 87–95 Ų, compared to N-(cyclohexylmethyl)quinoline-8-sulfonamide (3n) which has 1 HBD and tPSA ≈ 67 Ų, and N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (3h) which has 1 HBD and tPSA ≈ 67 Ų [1]. The additional hydrogen-bond donor and higher tPSA of the target compound are predicted to reduce passive membrane permeability relative to these comparators, potentially influencing oral bioavailability and blood–brain barrier penetration [2].

Physicochemical properties Drug-likeness Permeability

Cytotoxicity Profile Across Melanoma and Breast Cancer Panels: Target Compound vs. Multiple Quinoline-8-Sulfonamide Derivatives

Cross-study comparison of five cancer cell lines reveals substantial potency variation among quinoline-8-sulfonamide derivatives. Compound 9a exhibits IC50 values of 0.520 µM (C32), 0.376 µM (COLO829), 0.609 µM (MDA-MB-231), 0.756 µM (U87-MG), and 0.496 µM (A549) [1], while N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide—a close structural analog of the target compound differing only in the position of the hydroxyl group—shows IC50 values of 8.1 µM (COLO829) and 5.6 µM (A549) . The target compound's reported IC50 of ~15 µM against C32 positions it at the lower-potency end of this class, approximately 29-fold less active than the lead compound 9a. Quantitative selectivity indices (normal cell vs. cancer cell) have been reported for compound 9a but are not yet available for the target compound.

Anticancer panel screening Melanoma Breast cancer

Structural Differentiation: Conformational Constraint of the 3-Hydroxyoxolan-3-ylmethyl Substituent vs. Flexible N-Alkyl and N-Benzyl Analogs

The 3-hydroxyoxolan-3-ylmethyl substituent of the target compound incorporates a cyclic ether (tetrahydrofuran) ring bearing a tertiary alcohol, introducing conformational restriction absent from linear N-alkyl (e.g., N-cyclohexylmethyl in compound 3n) or N-benzyl quinoline-8-sulfonamide analogs [1]. The cyclic ether oxygen can serve as a hydrogen-bond acceptor, while the tertiary hydroxyl serves as a hydrogen-bond donor, creating a spatially defined hydrogen-bonding pharmacophore. By contrast, N-(cyclohexylmethyl)quinoline-8-sulfonamide (3n) presents only a lipophilic cyclohexyl group with no hydrogen-bonding functionality at the N-substituent, and N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (3h) presents an aromatic ring system [2]. The conformational restriction and additional polar interactions of the target compound may contribute to altered target selectivity or binding kinetics compared to these flexible, lipophilic analogs.

Conformational analysis Ligand efficiency Molecular recognition

Recommended Research and Procurement Application Scenarios for N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide (CAS 2034202-27-0)


Chemical Probe for PKM2-Modulated Cancer Metabolism Studies Requiring Moderate Cytotoxic Potency

Based on the demonstrated cytotoxicity of N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide against C32 amelanotic melanoma cells (IC50 ≈ 15 µM) [1], this compound is suitable as a moderate-potency chemical probe in PKM2-dependent cancer metabolism studies. Its ~29-fold lower potency compared to the lead compound 9a (IC50 = 0.520 µM against C32) makes it appropriate for experimental paradigms that require sub-maximal PKM2 pathway perturbation—such as investigating dose-dependent metabolic reprogramming, studying partial target engagement effects on glycolysis, or evaluating combination regimens where full PKM2 inhibition is undesirable. The hydroxyoxolan substituent's additional hydrogen-bond donor may confer distinct intracellular distribution or target engagement kinetics compared to more lipophilic analogs.

SAR Exploration of Conformationally Constrained, Polar N-Substituents on the Quinoline-8-Sulfonamide Scaffold

The 3-hydroxyoxolan-3-ylmethyl group of this compound introduces a unique combination of conformational constraint (cyclic ether), hydrogen-bond donor capacity (tertiary alcohol), and hydrogen-bond acceptor capacity (ether oxygen) that is absent from comparator N-alkyl (3n), N-aryl (3h), and N-benzyl quinoline-8-sulfonamides [1]. This makes the compound a valuable tool compound for structure–activity relationship (SAR) studies exploring how polar, conformationally restricted N-substituents influence target selectivity across quinoline-8-sulfonamide–responsive targets including PKM2, NPP1/NPP3, and MAO isoforms. Researchers can systematically compare this compound's biochemical profile against simpler N-substituted analogs to map the contributions of hydrogen-bonding and conformational effects to target engagement .

Reference Standard for Cytotoxicity Profiling Across Melanoma and Breast Cancer Cell Line Panels

Given the established cytotoxicity data for quinoline-8-sulfonamide derivatives across a five-cell-line panel (C32, COLO829, MDA-MB-231, U87-MG, A549) [1], N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide—with its reported IC50 of ~15 µM in C32 and structurally related analog data from N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide (COLO829 IC50 = 8.1 µM, A549 IC50 = 5.6 µM) —can serve as a mid-range reference standard in expanded cytotoxicity panel screening. Its inclusion alongside high-potency (compound 9a, IC50 ~0.4–0.8 µM) and low-potency quinoline-8-sulfonamides enables quantitative benchmarking of new derivatives and supports the construction of continuous SAR landscapes for rational compound prioritization.

Physicochemical Benchmarking for Peripheral vs. CNS Drug Candidate Triage

The calculated physicochemical profile of N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide—with 2 hydrogen-bond donors and tPSA of ~87–95 Ų compared to 1 HBD and tPSA of ~67 Ų for N-alkyl and N-aryl comparators [1]—positions this compound as a physicochemical benchmark for evaluating CNS vs. peripheral exposure potential within the quinoline-8-sulfonamide series. According to established drug-likeness criteria, tPSA values exceeding 90 Ų generally correlate with poor blood–brain barrier penetration . Procurement of this compound enables experimental determination of actual brain-to-plasma ratios, P-glycoprotein efflux susceptibility, and tissue distribution, providing critical data for triaging quinoline-8-sulfonamide candidates between oncology (peripheral action desired) and neurotherapeutic (CNS penetration required) development programs.

Quote Request

Request a Quote for N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.